molecular formula C9H13NO B586416 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile CAS No. 148638-06-6

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile

Cat. No.: B586416
CAS No.: 148638-06-6
M. Wt: 151.209
InChI Key: HRDCNRJPFDWLPA-UHFFFAOYSA-N
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Description

2-Hydroxy-6-methylbicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diene with a nitrile-containing reagent in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile involves its interaction with specific molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-1-carbonitrile
  • 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carboxylic acid
  • 2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-amine

Uniqueness

2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile is unique due to its specific combination of functional groups and its bicyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound in synthetic and medicinal chemistry.

Properties

IUPAC Name

2-hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-6-2-7-3-8(6)9(11,4-7)5-10/h6-8,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRDCNRJPFDWLPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC1C(C2)(C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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